![molecular formula C17H11Cl2NO3S B2726994 (5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 331463-88-8](/img/structure/B2726994.png)

(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

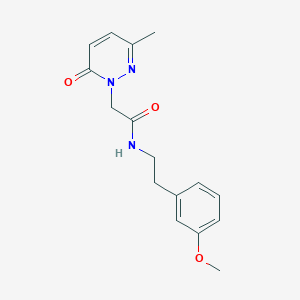

This compound is a thiazolidine dione derivative. Thiazolidine diones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidine dione ring, possibly through a condensation reaction of an appropriate amine, carbonyl compound, and sulfur source. The 2,4-dichlorophenyl group and the methoxyphenyl group would likely be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine dione ring, along with the 2,4-dichlorophenyl and methoxyphenyl groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the 2,4-dichlorophenyl group and the electron-donating nature of the methoxyphenyl group. The compound might undergo reactions such as substitution at the phenyl rings or addition-elimination reactions at the thiazolidine dione ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the dichlorophenyl and methoxyphenyl groups, the polarity of the thiazolidine dione ring, and the overall size and shape of the molecule would influence properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application of thiazolidinedione derivatives is in the field of corrosion inhibition. Experimental and quantum chemical studies have demonstrated the effectiveness of these compounds in protecting mild steel against corrosion in acidic environments. The derivatives act as mixed-type inhibitors, adhering to the steel surface and forming a protective barrier that reduces corrosion. Their efficiency was observed to increase with concentration, and the adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm model. Such findings suggest their potential as cost-effective and environmentally friendly alternatives to traditional corrosion inhibitors (Yadav, Behera, Kumar, & Yadav, 2015).

Antimicrobial Activity

Thiazolidinedione derivatives have also been researched for their antimicrobial properties. Synthesis of new derivatives and testing against various bacterial and fungal strains have shown that some compounds exhibit significant inhibitory activities. These activities are particularly notable against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as the fungus Candida albicans. The antimicrobial efficacy of these derivatives opens up possibilities for their use in developing new antimicrobial agents, which is crucial in the fight against drug-resistant microorganisms (Stana et al., 2014).

Chemoselective Reactions

The reactivity of thiazolidinedione derivatives has been explored in chemoselective reactions, providing valuable insights into synthetic chemistry applications. Studies involving the reactions of these compounds with diazomethanes have led to the formation of spirocyclopropane derivatives and other products through selective bonding. Such research sheds light on the utility of thiazolidinedione derivatives in synthesizing novel organic compounds with potential applications in materials science and drug development (Seyfried, Linden, Mlostoń, & Heimgartner, 2009).

Biological Activities and Drug Development

Beyond their antimicrobial properties, thiazolidinedione derivatives have been investigated for various biological activities, including antidiabetic and anticancer effects. The synthesis of specific derivatives has demonstrated potential in treating diabetes and related metabolic disorders, highlighting the versatility and therapeutic potential of these compounds. Such studies contribute to the ongoing search for new and effective treatments for chronic diseases, emphasizing the importance of thiazolidinediones in pharmaceutical research (Sohda et al., 1982).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO3S/c18-12-4-3-11(14(19)8-12)9-23-13-5-1-10(2-6-13)7-15-16(21)20-17(22)24-15/h1-8H,9H2,(H,20,21,22)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVWZIDNXBHUAZ-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2726911.png)

![N-(2,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2726919.png)

![3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2726921.png)

![3-(3,5-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726922.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2726924.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726925.png)

![1-[2-(1,3,3a,4,6,6a-Hexahydrofuro[3,4-c]pyrrol-5-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B2726933.png)